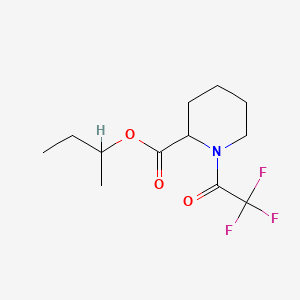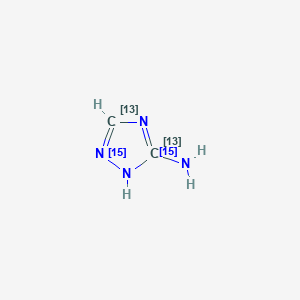
(3,5-13C2,215N)1H-1,2,4-triazol-5-(15N)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amitrole-13C2,15N2 is a stable isotope-labeled compound of amitrole, a triazole herbicide. This compound is used primarily in scientific research for tracing and analytical purposes. The stable isotopes carbon-13 and nitrogen-15 are incorporated into the molecular structure, making it useful for various analytical techniques, including mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of amitrole-13C2,15N2 involves the reaction of aminoguanidine with formic acid. This method was first reported by J. Thiele and W. Manchot in 1898 . The reaction conditions typically involve heating the reactants to facilitate the formation of the triazole ring. The isotopic labeling is achieved by using carbon-13 and nitrogen-15 enriched precursors.
Industrial Production Methods
Industrial production of amitrole-13C2,15N2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and large-scale chemical synthesis.
化学反応の分析
Types of Reactions
Amitrole-13C2,15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in analytical chemistry and environmental testing.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate can oxidize amitrole-13C2,15N2.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole derivatives, while reduction can yield amine-substituted triazoles.
科学的研究の応用
Amitrole-13C2,15N2 has a wide range of applications in scientific research:
Biology: Employed in metabolic studies to trace the incorporation and transformation of amitrole in biological systems.
Industry: Utilized in the development of herbicides and the study of their environmental impact.
作用機序
The mechanism of action of amitrole-13C2,15N2 involves the inhibition of key enzymes such as phytoene desaturase, lycopene cyclase, and catalase . This inhibition disrupts carotenoid synthesis and chlorophyll formation, leading to the bleaching of plant pigments. In mammals, amitrole affects thyroid and liver functions by altering hormone levels and inducing cellular hyperplasia .
類似化合物との比較
Similar Compounds
Amitrole: The non-labeled version of amitrole, used widely as a herbicide.
3-Amino-1,2,4-triazole: A structural analog with similar herbicidal properties.
1H-1,2,4-Triazol-3-amine: Another triazole compound with comparable chemical behavior.
Uniqueness
Amitrole-13C2,15N2 is unique due to its isotopic labeling, which allows for precise analytical measurements and tracing studies. This makes it particularly valuable in research settings where accurate quantification and tracking of chemical transformations are required .
特性
分子式 |
C2H4N4 |
|---|---|
分子量 |
88.053 g/mol |
IUPAC名 |
(3,5-13C2,215N)1H-1,2,4-triazol-5-(15N)amine |
InChI |
InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i1+1,2+1,3+1,5+1 |
InChIキー |
KLSJWNVTNUYHDU-SAXDBNRNSA-N |
異性体SMILES |
[13CH]1=[15N]N[13C](=N1)[15NH2] |
正規SMILES |
C1=NNC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





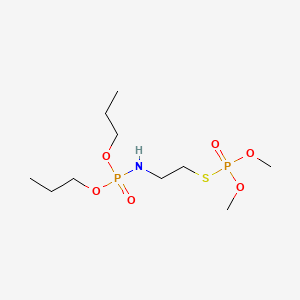
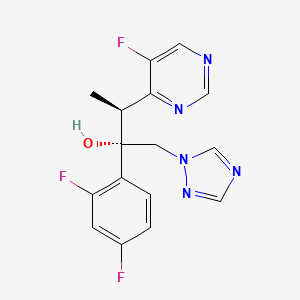
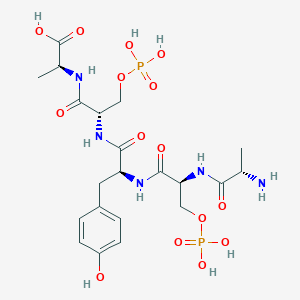

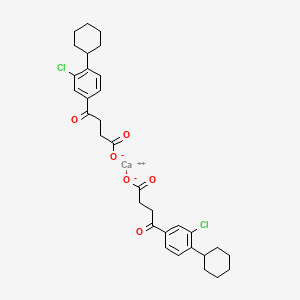

![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)
